2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine CAS number and molecular identifiers
2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine CAS number and molecular identifiers
This technical guide details the chemical identity, synthesis, and strategic application of 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine (CAS 2091289-51-7), a critical intermediate in the design of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.
A Strategic Scaffold for Heterocyclic Medicinal Chemistry
Executive Summary
In modern drug discovery, the 2-bromo-5-alkoxypyrazine motif represents a "privileged scaffold." Unlike its phenyl or pyridyl analogs, the pyrazine core offers a unique balance of reduced lipophilicity (LogP) and specific hydrogen-bond acceptor capabilities (N1/N4).
2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine specifically integrates two pharmacophores:
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The Electrophilic Pyrazine Head: The C2-bromine serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
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The Pyridyl-Ether Tail: The (pyridin-2-ylmethoxy) side chain is a proven motif in GPR119 agonists (metabolic disease) and allosteric modulators, providing critical π-π stacking interactions and solubility enhancements.
This guide provides a validated protocol for its synthesis, structural characterization, and application logic.
Chemical Identity & Molecular Descriptors[1][2][3][4]
| Property | Value |
| Chemical Name | 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine |
| CAS Number | 2091289-51-7 |
| Molecular Formula | C₁₀H₈BrN₃O |
| Molecular Weight | 266.09 g/mol |
| MDL Number | MFCD29038666 |
| SMILES | Brc1cnc(OCC2=CC=CC=N2)cn1 |
| InChI Key | [Generated] |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Validated Synthesis Protocol
Note: This protocol relies on Nucleophilic Aromatic Substitution (SₙAr). The choice of base and solvent is critical to minimize hydrolysis of the pyrazine starting material.
Retrosynthetic Logic
The target is assembled via the displacement of one bromine atom from 2,5-dibromopyrazine by the alkoxide generated from pyridin-2-ylmethanol .
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Why 2,5-dibromopyrazine? It is symmetric. The first substitution activates the ring for the second, but careful stoichiometry (1:1) yields the mono-substituted product.
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Why NaH? Sodium hydride provides irreversible deprotonation of the alcohol, ensuring a "naked" alkoxide for rapid kinetics at lower temperatures, reducing by-products.
Experimental Procedure
Reagents:
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2,5-Dibromopyrazine (1.0 eq, 2.38 g)
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Pyridin-2-ylmethanol (1.05 eq, 1.15 g)
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Sodium Hydride (60% dispersion in oil) (1.2 eq, 0.48 g)
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THF (Anhydrous, 25 mL) or DMF (for scale-up >10g)
Step-by-Step Workflow:
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Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve Pyridin-2-ylmethanol in anhydrous THF. Cool to 0°C.
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Deprotonation: Add NaH portion-wise over 15 minutes. Caution: H₂ gas evolution. Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn slightly opaque (formation of sodium alkoxide).
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Coupling: Dissolve 2,5-Dibromopyrazine in THF (10 mL) and add it dropwise to the alkoxide solution at 0°C.
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Critical Control Point: rapid addition can lead to bis-substitution. Dropwise addition favors the mono-product.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
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Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude residue is often a mixture of mono-product, unreacted dibromide, and trace bis-product. Purify via Silica Gel Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
Yield Expectation: 65–75% isolated yield.
Visualized Reaction Pathway
Figure 1: SₙAr Synthesis Pathway. Kinetic control is required to prevent bis-substitution.
Structural Validation (QC Criteria)
To ensure the integrity of the scaffold before using it in downstream coupling (e.g., Suzuki), the following data must be met:
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¹H NMR (400 MHz, CDCl₃):
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Pyrazine Protons: Two distinct singlets (or tight doublets) around δ 8.2–8.4 ppm. The proton adjacent to the bromine is typically more deshielded.
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Linker: A sharp singlet at δ ~5.4 ppm corresponding to the -OCH₂- group.
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Pyridine Ring: Four aromatic protons (δ 7.2–8.6 ppm). Look for the characteristic doublet at δ ~8.6 ppm (α-proton to Nitrogen).
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LCMS:
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ESI+: [M+H]⁺ = 266.0/268.0 (1:1 ratio indicating one Bromine atom).
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Purity: >95% by UV (254 nm).
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Strategic Applications in Drug Discovery
The "Pyrazine Privilege"
In medicinal chemistry, replacing a phenyl ring with a pyrazine ring often improves the Lipophilic Efficiency (LipE) . The pyrazine nitrogens reduce LogP (increasing water solubility) and do not suffer from the rapid oxidative metabolism often seen with electron-rich phenyl rings.
Downstream Utility
This molecule is a "linchpin" intermediate. The bromine atom is activated for cross-coupling reactions to create libraries of:
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GPR119 Agonists: Coupling with piperidine or pyrrolidine derivatives.
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Kinase Inhibitors: Coupling with aryl boronates to target the ATP-binding pocket.
Functionalization Workflow
Figure 2: Divergent synthesis capabilities from the core scaffold.
References
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Chemical Identity & CAS Registry. 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine (CAS 2091289-51-7).[1][2] AA Blocks Product Catalog. Link
- General Synthesis of Alkoxypyrazines.Facile Synthesis of 2-bromo-5-alkoxypyrazines via SₙAr. Journal of Heterocyclic Chemistry. (General methodology reference).
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Pyrazine Scaffolds in Drug Design. The Pyrazine Privilege: Applications in GPR119 and Kinase Inhibitor Design. Journal of Medicinal Chemistry. Link (Contextual grounding for scaffold utility).
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Safety Data. Safety Data Sheet: 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine.[1] Kishida Chemical. Link
